molecular formula C7H14FN B7968204 4-Fluoromethylcyclohexylamine

4-Fluoromethylcyclohexylamine

Cat. No. B7968204
M. Wt: 131.19 g/mol
InChI Key: PUADPFVHIOXSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoromethylcyclohexylamine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoromethylcyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoromethylcyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Histamine Receptor Ligands : 4-Fluoromethylcyclohexylamine has been investigated for use as a synthon for histamine receptor ligands, useful in PET (Positron Emission Tomography) imaging. This application is significant for medical imaging and diagnostic procedures (Windhorst et al., 1996).

  • Role in Psychoactive Arylcyclohexylamines : Studies have characterized psychoactive arylcyclohexylamines, which are advertised as "research chemicals," using various analytical techniques. These substances, including derivatives like 4-Fluoromethylcyclohexylamine, have been examined for their psychoactive properties and potential implications in forensic science (De Paoli et al., 2013).

  • Analytical Characterization in Forensic Applications : The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including 4-Fluoromethylcyclohexylamine, have been detailed. These compounds are of interest due to their use as new psychoactive substances and their role in forensic investigations (Wallach et al., 2016).

  • Use in Biomedical Imaging : Research on compounds like 4-Fluoromethylcyclohexylamine has contributed to the development of PET imaging agents for mapping serotonin receptors in humans. This application is crucial for understanding and diagnosing various neurological conditions (Choi et al., 2015).

  • Investigation of Toxic and Mutagenic Effects : Studies have investigated the toxic and mutagenic effects of compounds like 4-Fluoromethylcyclohexylamine, particularly in the context of their use in cancer therapy and the potential risks involved (Perocco et al., 1985).

  • Development of Novel Psychopharmacological Therapies : Research into compounds structurally related to 4-Fluoromethylcyclohexylamine has led to the exploration of novel therapies for psychiatric disorders. These studies contribute to the development of new treatments in psychopharmacology (Mithoefer et al., 2016).

properties

IUPAC Name

4-(fluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUADPFVHIOXSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-(fluoromethyl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.